![molecular formula C14H15BO3 B2904253 Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]- CAS No. 1311182-72-5](/img/structure/B2904253.png)

Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

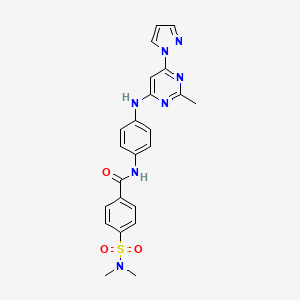

“Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” is a versatile chemical compound used in scientific research. It is related to boric acid, where one of the three hydroxyl groups is replaced by an alkyl or aryl group . It is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Synthesis Analysis

Boronic acids are synthesized by a two-stage process. First, diethylzinc and triethyl borate react to produce triethylborane. This compound then oxidizes in air to form ethylboronic acid . Several synthetic routes are now in common use, and many air-stable boronic acids are commercially available .Molecular Structure Analysis

The molecular formula of “Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” is C14H15BO3 . The molecular weight is 242.08 . The structure contains a carbon–boron bond, making it a member of the larger class of organoboranes .Chemical Reactions Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis

The physical form of “Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” is a powder . The melting point is 204-206°C . The SMILES string is COc1ccc (cc1)B (O)O .Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including the one , are increasingly utilized in diverse areas of research, especially in sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label proteins and cells, which can be useful in a variety of research and clinical applications .

Protein Manipulation and Modification

Boronic acids have been used for the manipulation and modification of proteins . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Therapeutics Development

Boronic acids are used in the development of therapeutics . This includes the use of boronic acids as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Separation Technologies

Boronic acids are also used in separation technologies . This includes the use of boronic acids for electrophoresis of glycated molecules .

Synthesis of Biaryl Compounds

One of the most important applications of boronic acids is the synthesis of biaryl compounds in the Suzuki–Miyaura reaction . This reaction was awarded the Nobel prize in 2010 .

Covalent Organic Frameworks (COFs)

Boronic acids are used in the creation of Covalent Organic Frameworks (COFs) . These are networked organic materials with large surface areas, useful in a variety of applications including gas storage and separation .

Biochemically Active Compounds

Boronic acids are used as biochemically active compounds . This includes their use in interfering in signalling pathways, enzyme inhibition, and cell delivery systems .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to participate in numerous cross-coupling reactions .

Mode of Action

The compound is likely to participate in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Pharmacokinetics

It’s worth noting that the compound has a molecular weight of 15196 g/mol , which could influence its absorption and distribution in the body.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds.

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemicals. For instance, the compound has a melting point of 204-206 °C , which suggests that it is stable at room temperature but may decompose at higher temperatures.

Safety and Hazards

“Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” has a GHS07 signal word of Warning . It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes if it comes in contact with eyes .

Propriétés

IUPAC Name |

[2-[(4-methylphenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9,16-17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUDZABXDDGGLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=C(C=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)

![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)

![3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2904183.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)